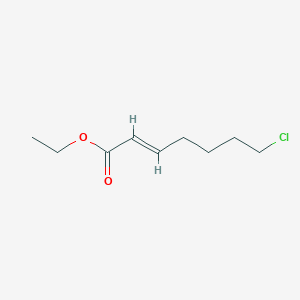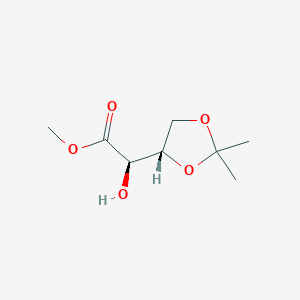![molecular formula C10H9Cl3N2O2 B1599901 Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate CAS No. 96722-61-1](/img/structure/B1599901.png)
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Compounds similar to Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate have been studied for their antimicrobial properties. For example, related hydrazones exhibit antibacterial and antifungal activity, suggesting potential applications in combating microbial infections (Farghaly, Abdallah, & Aziza, 2014).
Dyeing Textiles
- Such compounds are also used in the production of dyes for textiles. Specifically, dyes derived from ethyl 2-arylhydrazono-2-phenylthiocarbamoyl acetate derivatives have been applied for dyeing polyester fibers, indicating potential industrial applications in the textile sector (Khalifa, Metwally, Abdel‐Latif, & Amer, 2012).
Colorimetric Sensors
- Novel hydrazones based on similar structural frameworks are explored as colorimetric sensors for detecting ions like acetate. This implies their utility in analytical chemistry and environmental monitoring (Gupta, Singh, Bhardwaj, & Bandi, 2014).
Cancer Research
- Derivatives of Ethyl-2-(3,5-dihidroxyfenol), which share a similar structural motif, have been synthesized and proposed as potential anticancer materials, opening up avenues for research in oncology (Kusumaningsih, Firdaus, Wartono, Artanti, Handayani, & Putro, 2016).
Advanced Oxidation Processes
- In environmental science, related compounds have been identified as intermediates in advanced oxidation processes for wastewater treatment, suggesting potential applications in environmental remediation and management (Sun & Pignatello, 1993).
Molecular Design
- The molecular design and synthesis of azo heterocyclic compounds, including those related to ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate, have applications in developing new materials and chemicals for various industries (Matiichuk, Potopnyk, & Obushak, 2008).
Chemosensor Development
- Similar compounds have been developed into chemosensors, indicating potential use in detecting metal ions, which is vital for environmental monitoring and analytical applications (Meng, Cao, Hu, Han, Li, & Ma, 2018).
Corrosion Inhibition
- Derivatives of ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate, such as chalcone derivatives, have been investigated for their role in inhibiting corrosion, suggesting applications in material science and engineering (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-6(11)3-7(12)5-8/h3-5,14H,2H2,1H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPXWWKVQCJEGR-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC(=C1)Cl)Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate | |
CAS RN |
96722-61-1 | |
| Record name | 96722-61-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















